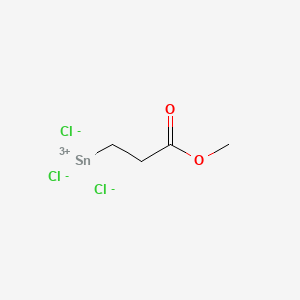

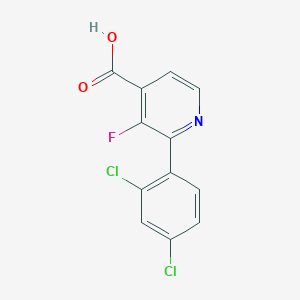

![molecular formula C31H29N4NaO12S2 B12066803 sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide is a complex organic compound known for its fluorescent properties. It is often used in various scientific applications, particularly in molecular imaging and as a fluorescent dye in biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the xanthene core. The xanthene core is synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. The resulting product is then sulfonated to introduce sulfonate groups at specific positions on the xanthene ring.

Next, the amino and carboxyphenyl groups are introduced through a series of substitution reactions. The final step involves the conjugation of N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide to the xanthene derivative. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of continuous flow reactors and advanced chromatographic techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxyphenyl group to a hydroxyl group.

Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a fluorescent probe to study various chemical reactions and interactions. Its fluorescence properties allow for the real-time monitoring of reaction progress and the detection of specific analytes.

Biology

In biological research, the compound is widely used as a fluorescent dye for labeling proteins, nucleic acids, and other biomolecules. It is particularly useful in fluorescence microscopy and flow cytometry, where it helps visualize cellular structures and processes.

Medicine

In medicine, the compound is employed in molecular imaging techniques to diagnose and monitor diseases such as cancer. Its ability to selectively bind to specific biomolecules makes it a valuable tool for targeted imaging and therapy.

Industry

Industrially, the compound is used in the development of fluorescent sensors and diagnostic kits. Its stability and high fluorescence intensity make it suitable for various analytical applications.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties When exposed to light of a specific wavelength, it absorbs the energy and re-emits it at a longer wavelength

At the molecular level, the compound targets specific biomolecules through covalent or non-covalent interactions. The xanthene core provides the fluorescent signal, while the attached functional groups facilitate binding to the target molecules. The pathways involved include energy transfer mechanisms and specific binding interactions with proteins, nucleic acids, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

Fluorescein: Another widely used fluorescent dye with similar applications in biological research.

Rhodamine: Known for its high fluorescence intensity and stability, used in various imaging techniques.

Alexa Fluor Dyes: A series of fluorescent dyes with different spectral properties, used for multiplexing in imaging applications.

Uniqueness

Sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide stands out due to its unique combination of functional groups, which provide both high fluorescence intensity and specific binding capabilities. This makes it particularly useful in applications requiring precise targeting and high sensitivity.

Properties

Molecular Formula |

C31H29N4NaO12S2 |

|---|---|

Molecular Weight |

736.7 g/mol |

IUPAC Name |

sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide |

InChI |

InChI=1S/C20H14N2O9S2.C11H16N2O3.Na/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-9(14)12-7-3-2-4-8-13-10(15)5-6-11(13)16;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);5-6H,2-4,7-8H2,1H3,(H,12,14);/q;;+1/p-1 |

InChI Key |

HWFSAGJVJUROOQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NCCCCCN1C(=O)C=CC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

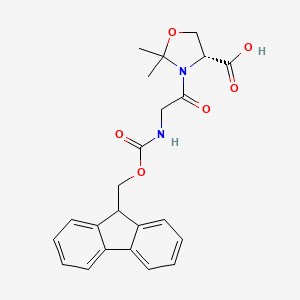

![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

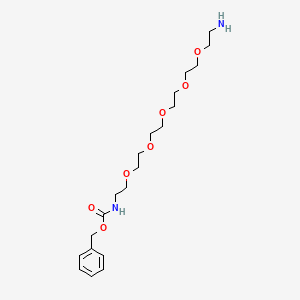

![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)

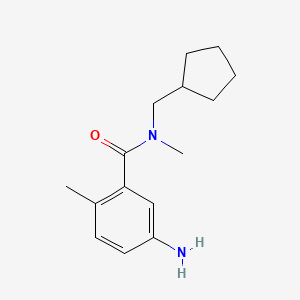

![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)